molecular formula C11H10F3N3 B2829092 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine CAS No. 380238-10-8

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Cat. No. B2829092
CAS RN: 380238-10-8
M. Wt: 241.217
InChI Key: WRGSUGOZPLVAIQ-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs . Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .


Synthesis Analysis

The synthesis of pyrazoles is well-documented . For example, a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . This isomeric pyrazole was obtained in yields ranging from 4–24% .

Mechanism of Action

The mechanism of action of pyrazoles can vary depending on their structure and the specific application. For example, some pyrazoles can inhibit the replication of viruses .

Safety and Hazards

The safety and hazards associated with a compound like “3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine” would depend on its specific properties. For example, some pyrazoles can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on pyrazoles could include further exploration of their potential applications in medicine and agrochemistry, as well as the development of new synthesis methods .

properties

IUPAC Name

5-methyl-2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-6-10(15)17(16-7)9-5-3-2-4-8(9)11(12,13)14/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGSUGOZPLVAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

CAS RN

380238-10-8
Record name 3-METHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-AMINE
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